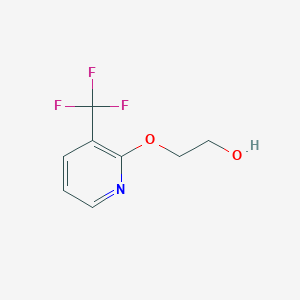
3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline
Vue d'ensemble
Description
3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline (3-Br-5-DFM-2-TFMA) is an organic compound that has been used in various scientific research applications. It is a nitrogen-containing heterocyclic compound that is part of the aniline family. This compound has been used in a wide variety of scientific applications, such as in the synthesis of pharmaceuticals, as a catalyst in organic synthesis, and as a reagent in biochemistry. In addition, 3-Br-5-DFM-2-TFMA has been studied for its potential therapeutic effects in various diseases.
Applications De Recherche Scientifique
3-Br-5-DFM-2-TFMA has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in biochemistry, and as a starting material in the synthesis of various pharmaceuticals. Additionally, this compound has been studied for its potential therapeutic effects in various diseases. For example, 3-Br-5-DFM-2-TFMA has been studied for its potential to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 3-Br-5-DFM-2-TFMA is not well understood. However, it is believed that this compound may act as an inhibitor of certain enzymes involved in the metabolism of cancer cells. Additionally, this compound may act as an antioxidant, which may help protect cells from oxidative stress and damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Br-5-DFM-2-TFMA have not been extensively studied. However, it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have antioxidant properties, which may help protect cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-Br-5-DFM-2-TFMA has several advantages for use in lab experiments. It is relatively easy to synthesize using either the one-pot or palladium-catalyzed methods. Additionally, this compound is relatively stable and non-toxic, making it safe to handle and store. However, this compound is expensive and can be difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research on 3-Br-5-DFM-2-TFMA. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore the potential therapeutic effects of this compound in various diseases. Finally, research could also be conducted to optimize the synthesis of this compound and to develop more efficient methods for its production.
Propriétés
IUPAC Name |
3-bromo-5-(difluoromethoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5NO/c9-4-1-3(16-7(10)11)2-5(15)6(4)8(12,13)14/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJUBJLQUKJEOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(F)(F)F)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole](/img/structure/B1450599.png)
![2-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1450600.png)
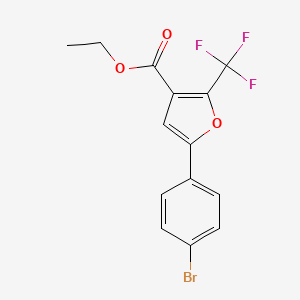
![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1450602.png)
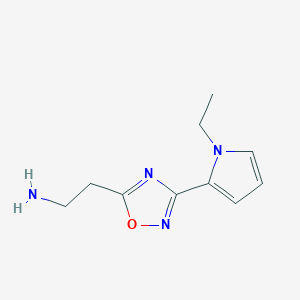
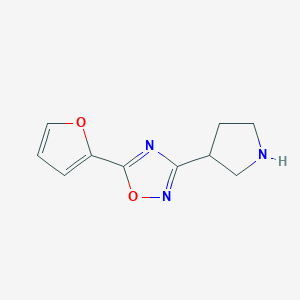

![Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid](/img/structure/B1450611.png)
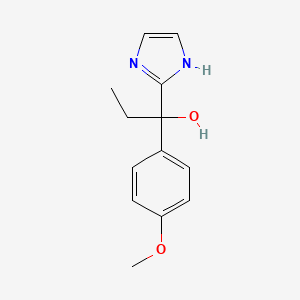
![1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1450614.png)
![3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1450615.png)
